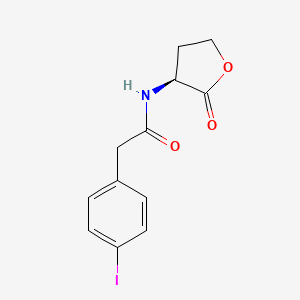
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a synthetic organic compound characterized by the presence of an iodophenyl group and a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring, usually through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid.
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor, often involving the use of acid or base catalysts.
Coupling of the intermediates: The iodophenyl and tetrahydrofuran intermediates are then coupled through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies involving protein-ligand interactions, given its potential to bind to specific biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrahydrofuran ring can interact with polar residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
(S)-2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
(S)-2-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
(S)-2-(4-fluorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved efficacy in medicinal applications.
属性
分子式 |
C12H12INO3 |
|---|---|
分子量 |
345.13 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12INO3/c13-9-3-1-8(2-4-9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |
InChI 键 |
IMJUHEKUNKCNGB-JTQLQIEISA-N |
手性 SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=C(C=C2)I |
规范 SMILES |
C1COC(=O)C1NC(=O)CC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
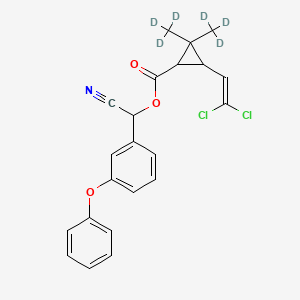
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
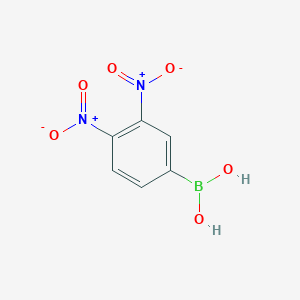
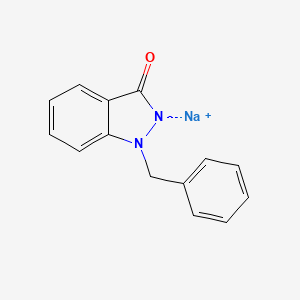
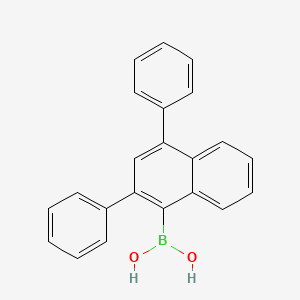
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
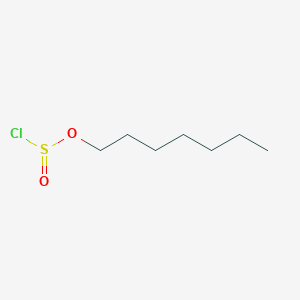
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
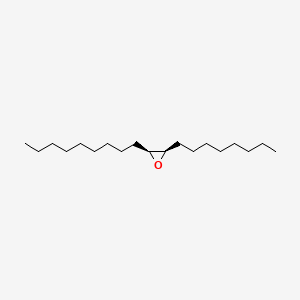
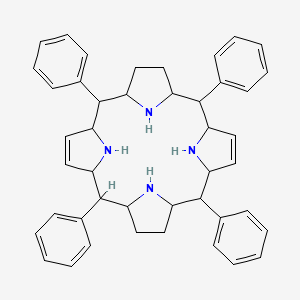
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
